molecular formula C8H8N2O5 B165130 2-Ethoxy-1,4-dinitrobenzene CAS No. 133070-80-1

2-Ethoxy-1,4-dinitrobenzene

Cat. No.: B165130
CAS No.: 133070-80-1
M. Wt: 212.16 g/mol
InChI Key: HYQXQXJWUMOPKU-UHFFFAOYSA-N
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Description

2-Ethoxy-1,4-dinitrobenzene is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzene, where two nitro groups and one ethoxy group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,4-dinitrobenzene typically involves the nitration of ethoxybenzene. The process begins with the ethoxylation of benzene to form ethoxybenzene, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 1,4-positions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups act as deactivating groups, directing incoming substituents to the meta positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nature of the electrophile.

Scientific Research Applications

2-Ethoxy-1,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,4-dinitrobenzene involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro groups can participate in redox reactions, while the ethoxy group can influence the compound’s solubility and reactivity. The pathways involved often include electrophilic aromatic substitution and redox reactions, which can lead to the formation of various intermediates and products.

Comparison with Similar Compounds

  • Benzene, 1-ethoxy-2,4-dinitro-
  • Benzene, 1-ethoxy-3,5-dinitro-
  • Benzene, 1-methoxy-2,4-dinitro-

Comparison: 2-Ethoxy-1,4-dinitrobenzene is unique due to the specific positioning of its nitro and ethoxy groups, which influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and varying solubility in organic solvents.

Properties

CAS No.

133070-80-1

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

2-ethoxy-1,4-dinitrobenzene

InChI

InChI=1S/C8H8N2O5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3

InChI Key

HYQXQXJWUMOPKU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

Benzene, 2-ethoxy-1,4-dinitro- (9CI)

Origin of Product

United States

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